MNK1‑Selective vs Dual MNK1/2 Inhibition: Enzyme IC50 Head‑to‑Head
BAY1143269 is an MNK1‑preferential inhibitor, while eFT508 (tomivosertib) is a dual MNK1/2 inhibitor. In enzyme assays conducted at 2 mM ATP, BAY1143269 inhibited MNK1 with an IC50 of 40 nM and MNK2 with an IC50 of 904 nM, yielding a 22‑fold selectivity window for MNK1 . In contrast, eFT508 inhibited both isoforms equipotently (MNK1 IC50 = 2.4 nM, MNK2 IC50 = 1.0 nM) [1]. For research applications requiring dissection of MNK1‑specific signaling, the selective pharmacology of BAY1143269 avoids the confounding MNK2 engagement inherent to dual inhibitors.
| Evidence Dimension | Enzyme inhibition IC50 – MNK1 vs MNK2 |
|---|---|
| Target Compound Data | MNK1 IC50 = 40 nM; MNK2 IC50 = 904 nM (2 mM ATP) |
| Comparator Or Baseline | eFT508 (tomivosertib): MNK1 IC50 = 2.4 nM; MNK2 IC50 = 1.0 nM |
| Quantified Difference | BAY1143269: 22‑fold MNK1‑selective; eFT508: 1.4‑fold MNK1/MNK2 (non‑selective dual inhibitor) |
| Conditions | Biochemical kinase assay, 2 mM ATP (BAY1143269); ATP concentration for eFT508 not explicitly matched but standard enzyme assay conditions |
Why This Matters
A researcher studying MNK1‑specific biology must avoid MNK2 co‑inhibition, making BAY1143269 the appropriate chemical probe; eFT508 cannot resolve isoform‑specific pharmacology.
- [1] Jin X, Yu R, Wang X, Proud CG, Jiang T. Progress in developing MNK inhibitors. Eur J Med Chem. 2021;219:113420. Table 4 (Summary of potency, kinase selectivity, and downstream effects of selected lead MNK1/2 inhibitors). doi:10.1016/j.ejmech.2021.113420. View Source
